molecular formula C16H17NO2 B1405371 2-((Diphenylmethylene)amino)propane-1,3-diol CAS No. 1624261-16-0

2-((Diphenylmethylene)amino)propane-1,3-diol

Cat. No. B1405371
M. Wt: 255.31 g/mol
InChI Key: XREMMXNHVQENOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy. First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .


Molecular Structure Analysis

The molecular structure of “2-((Diphenylmethylene)amino)propane-1,3-diol” consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms.


Chemical Reactions Analysis

In the synthesis process, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates. These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .


Physical And Chemical Properties Analysis

The molecular weight of “2-((Diphenylmethylene)amino)propane-1,3-diol” is 255.31 g/mol. The predicted density is 1.09±0.1 g/cm3, and the predicted boiling point is 426.0±45.0 °C .

Scientific Research Applications

  • Use as an Organic Carbon Dioxide Buffer : 2-amino-2(hydroxymethyl)1,3-propane diol was administered to apneically oxygenated dogs, showing that arterial blood pH remained normal, and a significant portion of the CO2 produced was recovered in the urine. This suggests its potential use in managing CO2 levels in vivo (Nahas, 1959).

  • Chemical Reactions and Structural Analysis : Research has explored the reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate, leading to the formation of ketene dithioacetals and ketene-S,N- and N,N-acetals. The crystal and molecular structure of these derivatives were characterized, providing insights into their chemical properties (Dölling, Frost, Heinemann, & Hartung, 1993).

  • Synthesis and Stereochemistry Studies : Research on 2-amino-1,3-propane diols has led to the synthesis of various functional cyclic carbonate monomers. This demonstrates the compound's utility in creating functional biodegradable polymers for biomedical and environmentally friendly applications (Venkataraman, Verónica, Voo, Hedrick, & Yang, 2013).

  • Analysis in Pharmaceutical Forms : A liquid chromatographic method was developed for analyzing chloramphenicol and its related compound 2-amino-1-(4-nitrophenyl)propane-1,3-diol in pharmaceutical forms. This method demonstrates the compound's relevance in pharmaceutical analysis (Al-Rimawi & Kharoaf, 2011).

  • Application in Organic Synthesis : The compound has been used in the synthesis of stable analogs of 2-oxocyclobutanecarboxylates and for the facile synthesis of cyclopropyl building blocks, highlighting its utility in organic synthesis and the production of novel chemical structures (Wessjohann, Giller, Zuck, Skatteboel, & Meijere, 1993).

  • Use in Combinatorial Chemistry : The compound has been used to create pentaerythrityltetramine scaffolds for solid-phase combinatorial chemistry, demonstrating its utility in the synthesis of branched structures and peptides (Virta, Leppänen, & Lönnberg, 2004).

Future Directions

The synthesis strategy used for “2-((Diphenylmethylene)amino)propane-1,3-diol” provides direct access to functional biodegradable polymers and could impact the development of next-generation materials for biomedical and environmentally friendly products .

properties

IUPAC Name

2-(benzhydrylideneamino)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-11-15(12-19)17-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18-19H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREMMXNHVQENOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NC(CO)CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301247185
Record name 1,3-Propanediol, 2-[(diphenylmethylene)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Diphenylmethylene)amino)propane-1,3-diol

CAS RN

1624261-16-0
Record name 1,3-Propanediol, 2-[(diphenylmethylene)amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1624261-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-[(diphenylmethylene)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301247185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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